

# physicochemical characteristics of 1H-Indazole-6-boronic acid pinacol ester

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## Compound of Interest

Compound Name: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

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An In-Depth Technical Guide to 1H-Indazole-6-boronic acid pinacol ester

## Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, certain molecular scaffolds emerge as "privileged structures" due to their consistent appearance in biologically active and functionally significant molecules. The indazole core is one such scaffold, recognized for its broad therapeutic potential in areas like oncology, neurology, and anti-inflammatory research.[1][2] 1H-Indazole-6-boronic acid pinacol ester represents a key functionalized derivative of this important heterocycle. It serves as a versatile and indispensable building block, primarily enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4]

The strategic placement of the boronic acid pinacol ester at the 6-position of the indazole ring provides a reactive handle for chemists to introduce the indazole moiety into complex molecular architectures with high precision. The pinacol ester group, in particular, offers significant advantages over the free boronic acid; it enhances the compound's stability, making it easier to handle and store, while still providing the necessary reactivity for efficient coupling. [5][6] This guide offers a detailed exploration of the core physicochemical characteristics of 1H-

Indazole-6-boronic acid pinacol ester, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

## Core Physicochemical Characteristics

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. These characteristics dictate its solubility, stability, reactivity, and the analytical methods required for its quality control.

## Structural and Physical Properties

A summary of the fundamental properties of 1H-Indazole-6-boronic acid pinacol ester is presented below.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C <sub>13</sub> H <sub>17</sub> BN <sub>2</sub> O <sub>2</sub> | [3][7]    |
| Molecular Weight  | 244.1 g/mol  | [3]       |
| Appearance        | White solid  | [3]       |
| CAS Numbers       | 861905-87-5, 937049-58-6                                       | [3]       |
| Purity (Typical)  | ≥ 95% (by HPLC)  | [3]       |
| Synonyms          | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole    | [3]       |

## Solubility and Stability Profile

- Solubility:** While quantitative solubility data is not extensively published, boronic acid pinacol esters are generally soluble in a range of common organic solvents such as tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), and chlorinated solvents like dichloromethane. Their solubility in aqueous media is typically low, a factor that can be leveraged during reaction workups.
- Stability:** The pinacol ester functionality confers greater stability compared to the corresponding free boronic acid, which is prone to dehydration to form boroxines. However, 1H-Indazole-6-boronic acid pinacol ester is sensitive to moisture and strong oxidizing agents.

[8][9] Facile hydrolysis to the parent boronic acid can occur under typical reversed-phase HPLC conditions (aqueous mobile phases), posing a significant analytical challenge.[10]

- Storage: To maintain its integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 0-8 °C.[3][11]

## Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of 1H-Indazole-6-boronic acid pinacol ester before its use in synthesis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

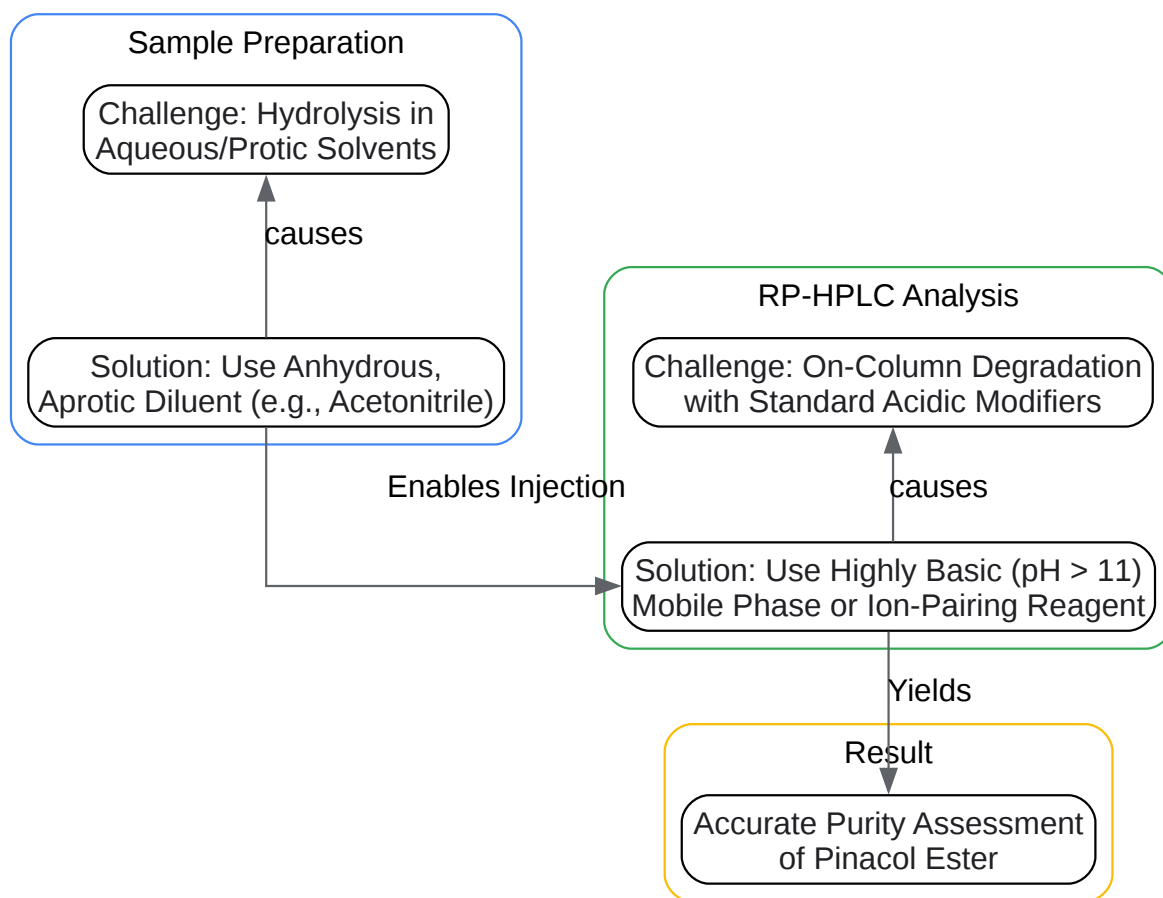
- <sup>1</sup>H NMR: The proton NMR spectrum provides definitive structural information. Key expected signals include:
  - Aromatic protons on the indazole ring, exhibiting characteristic chemical shifts and coupling patterns.
  - A singlet corresponding to the 12 equivalent protons of the two methyl groups on the pinacol ester, typically appearing around 1.2-1.4 ppm.[12][13]
  - A broad singlet for the N-H proton of the indazole ring.
- <sup>13</sup>C NMR: This technique confirms the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons of the indazole ring, the quaternary carbons of the pinacol group, and the pinacol methyl carbons.[12][13]
- <sup>11</sup>B NMR: As a quadrupolar nucleus, boron-11 NMR is highly informative for boron-containing compounds. A single, broad resonance is expected in the region of  $\delta$  30-35 ppm, characteristic of a tetracoordinate boronate ester.[12][13]

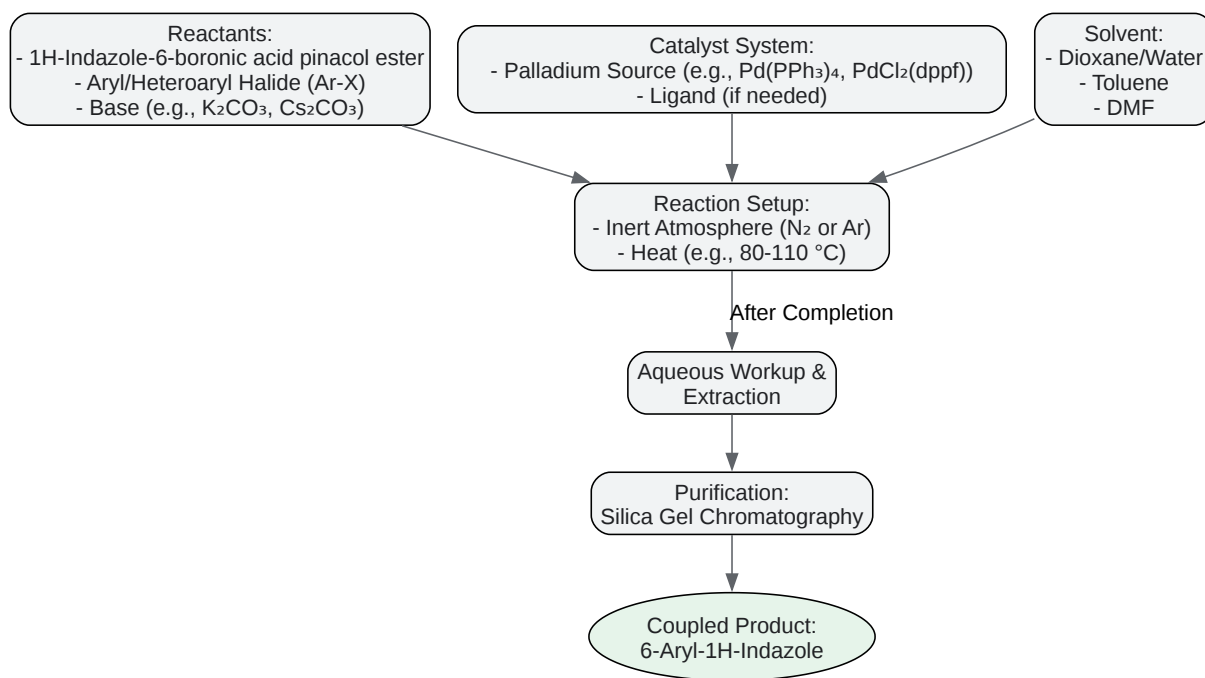
### Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would show a prominent ion corresponding to the protonated molecule  $[M+H]^+$ .

## High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the reagent. However, the analysis of boronic pinacol esters by reversed-phase HPLC is notoriously challenging due to their on-column hydrolysis.[\[10\]](#)[\[14\]](#)





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